5-chloro-N-[4-(4-methoxyphenyl)-1,3-thiazol-2-yl]-2-nitrobenzamide
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Overview
Description
5-chloro-N-[4-(4-methoxyphenyl)-1,3-thiazol-2-yl]-2-nitrobenzamide is a synthetic organic compound that belongs to the class of thiazole derivatives. Thiazoles are known for their diverse biological activities, including antibacterial, antifungal, anti-inflammatory, and anticancer properties . This compound, in particular, has been studied for its potential pharmacological applications and its unique chemical structure, which includes a thiazole ring, a nitrobenzamide moiety, and a methoxyphenyl group.
Preparation Methods
The synthesis of 5-chloro-N-[4-(4-methoxyphenyl)-1,3-thiazol-2-yl]-2-nitrobenzamide typically involves multi-step reactions starting from readily available starting materials. One common synthetic route includes the following steps:
Formation of the Thiazole Ring: The thiazole ring can be synthesized by reacting a suitable α-haloketone with thiourea under basic conditions.
Introduction of the Methoxyphenyl Group: The methoxyphenyl group can be introduced via a Suzuki-Miyaura cross-coupling reaction using 4-methoxyphenylboronic acid and a suitable halogenated thiazole derivative.
Nitration and Amidation: The nitro group can be introduced through nitration of a suitable benzene derivative, followed by amidation to form the final benzamide structure.
Industrial production methods may involve optimization of these steps to improve yield and purity, as well as the use of scalable reaction conditions and purification techniques.
Chemical Reactions Analysis
5-chloro-N-[4-(4-methoxyphenyl)-1,3-thiazol-2-yl]-2-nitrobenzamide undergoes various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amino group under suitable conditions, such as using hydrogen gas and a palladium catalyst.
Reduction: The compound can undergo reduction reactions to form corresponding amines or hydroxylamines.
Substitution: The chloro group can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Common reagents used in these reactions include hydrogen gas, palladium catalysts, and various nucleophiles. Major products formed from these reactions include amino derivatives, hydroxylamines, and substituted thiazole derivatives.
Scientific Research Applications
Mechanism of Action
The mechanism of action of 5-chloro-N-[4-(4-methoxyphenyl)-1,3-thiazol-2-yl]-2-nitrobenzamide involves its interaction with specific molecular targets and pathways. The compound is known to inhibit certain enzymes and proteins involved in inflammatory and cancer pathways. For example, it may inhibit the activity of heat shock proteins, which play a role in protein folding and stability . Additionally, the nitro group can undergo reduction to form reactive intermediates that can interact with cellular components, leading to cytotoxic effects .
Comparison with Similar Compounds
5-chloro-N-[4-(4-methoxyphenyl)-1,3-thiazol-2-yl]-2-nitrobenzamide can be compared with other thiazole derivatives, such as:
2,4-Disubstituted Thiazoles: These compounds also exhibit a wide range of biological activities, including antibacterial, antifungal, and anticancer properties.
Phenylpyrazoles: These compounds contain a pyrazole ring instead of a thiazole ring and have similar pharmacological activities.
Triazoles: These compounds contain a triazole ring and are known for their antifungal and antibacterial properties.
Properties
IUPAC Name |
5-chloro-N-[4-(4-methoxyphenyl)-1,3-thiazol-2-yl]-2-nitrobenzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H12ClN3O4S/c1-25-12-5-2-10(3-6-12)14-9-26-17(19-14)20-16(22)13-8-11(18)4-7-15(13)21(23)24/h2-9H,1H3,(H,19,20,22) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ODSDKXPTHBPPCY-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)C2=CSC(=N2)NC(=O)C3=C(C=CC(=C3)Cl)[N+](=O)[O-] |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H12ClN3O4S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
389.8 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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